molecular formula C20H32N2O6 B4077131 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate

Cat. No. B4077131
M. Wt: 396.5 g/mol
InChI Key: FKJVMTLDFDLQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate is not fully understood. However, it has been shown to interact with various receptors in the central nervous system, such as the serotonin receptor, dopamine receptor, and adrenergic receptor. It has also been shown to modulate the release of neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate in lab experiments is its ability to interact with various receptors in the central nervous system. This makes it a useful tool compound for studying the mechanism of action of various drugs. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate. One area of research could be to further investigate its mechanism of action and its interactions with various receptors in the central nervous system. Another area of research could be to explore its potential therapeutic applications, such as in the treatment of anxiety and depression. Additionally, future research could focus on developing new derivatives of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate with improved pharmacological properties.
Conclusion:
In conclusion, 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate is a chemical compound that has shown promising results in various scientific research studies. Its ability to interact with various receptors in the central nervous system makes it a useful tool compound for studying the mechanism of action of various drugs. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives with improved pharmacological properties.

Scientific Research Applications

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate has been used in various scientific research studies. It has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for various receptors, such as the serotonin receptor, dopamine receptor, and adrenergic receptor. It has also been used as a tool compound for studying the mechanism of action of various drugs.

properties

IUPAC Name

1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.C2H2O4/c1-15(2)17-5-4-16(3)18(14-17)22-13-12-21-11-10-20-8-6-19-7-9-20;3-1(4)2(5)6/h4-5,14-15,19H,6-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVMTLDFDLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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